4-((4-Fluorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)methylsulfanyl]-6-phenylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2S2/c20-15-8-6-13(7-9-15)11-23-18-16-10-17(14-4-2-1-3-5-14)24-19(16)22-12-21-18/h1-10,12H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIKWWHNUFCZAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(S2)N=CN=C3SCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluorobenzylthiol with a suitable thieno[2,3-d]pyrimidine precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-d]pyrimidine core.
Substitution: The fluorobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
4-((4-Fluorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-((4-Fluorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of thieno[2,3-d]pyrimidines are highly dependent on substituent patterns. Below is a systematic comparison with structurally analogous derivatives:
Substituent Variations at Position 4
- 4-Substituted Amino Derivatives: 4-Substituted anilinothieno[2,3-d]pyrimidine-6-methanone (Figure 12A ): The amino group at position 4 and a ketone at position 6 reduce lipophilicity compared to the target compound. This derivative may exhibit lower membrane permeability but improved solubility.
- 4-Methoxy Derivatives: 4-Methoxy-5-phenylthieno[2,3-d]pyrimidine-6-carbonitrile (4a ): The methoxy group at position 4 is less bulky than the 4-fluorobenzylthio group, possibly improving synthetic yields (27–28% ). However, the cyano group at position 6 may reduce stability under physiological conditions.
- 4-Piperazinyl Derivatives: 6-Phenyl-4-(1-pyrrolidinyl)thieno[2,3-d]pyrimidine : The pyrrolidinyl group introduces basicity, enhancing water solubility. However, the lack of a fluorinated aromatic moiety may reduce metabolic resistance compared to the target compound.
Substituent Variations at Position 6
- 6-Carboxamide Derivatives: 3-Amino-5-methyl-4-oxo-N-phenyl-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide (1 ): The carboxamide group increases polarity, improving solubility but reducing blood-brain barrier penetration. The target compound’s phenyl group offers superior lipophilicity for CNS-targeting applications.
- 6-Fluorophenyl Derivatives: 4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine : The 4-fluorophenyl group at position 5 (vs. position 6 in the target) alters spatial orientation in binding pockets. The dichlorophenyl-piperazine moiety enhances affinity for serotonin receptors but introduces synthetic complexity.
Structural Modifications in the Core Scaffold
- However, the synthetic route is more laborious compared to the bicyclic target compound.
Biological Activity
4-((4-Fluorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for a variety of pharmacological effects including anticancer, antimicrobial, and antiviral properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 329.40 g/mol. The compound features a thieno[2,3-d]pyrimidine core substituted with a fluorobenzylthio group and a phenyl moiety.
Anticancer Activity
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival pathways. For instance, studies have shown that related thienopyrimidines can inhibit the activity of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
In a study focusing on similar compounds, it was found that derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including leukemia and breast cancer cells . The specific IC50 values for this compound have yet to be published but are anticipated to follow this trend.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been investigated. Similar thienopyrimidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain thienopyrimidine derivatives inhibited bacterial growth at concentrations as low as M .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleic acid synthesis or metabolic pathways critical for bacterial survival.
- Receptor Modulation : It may interact with specific receptors or proteins involved in cancer cell signaling pathways.
Study on Anticancer Efficacy
In a recent study examining a series of thienopyrimidine derivatives, researchers reported that modifications at the 4-position significantly enhanced anticancer activity against MCF-7 breast cancer cells. The study highlighted that substituents like fluorobenzyl groups increased lipophilicity, improving cellular uptake and efficacy .
Antimicrobial Testing
Another study evaluated the antimicrobial properties of various thienopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with sulfur substitutions showed enhanced activity compared to their oxygen counterparts .
Data Table: Biological Activities of Similar Compounds
Q & A
Q. What are the key synthetic strategies for 4-((4-Fluorobenzyl)thio)-6-phenylthieno[2,3-d]pyrimidine and its analogs?
- Methodology : The synthesis typically involves nucleophilic substitution reactions at the 4-position of the thieno[2,3-d]pyrimidine core. For example, 2,4-dichloro-thieno[2,3-d]pyrimidine intermediates can react with phenols (e.g., 4-fluorobenzylthiol) in acetone under reflux to introduce substituents. Subsequent amination with aqueous ammonia at 90°C yields amine derivatives, which can undergo acid-amine coupling with carboxylic acids to generate target compounds . Fluorinated analogs may utilize β-CF₃-aryl ketones under metal-free conditions for high-yield 4-fluoro-pyrimidine synthesis .
- Example Table : Synthetic Routes and Yields
| Substituent at Position 4 | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 4-Fluorobenzylthio | Acetone, reflux | 65–78 | |
| Trifluoromethylphenoxy | Aqueous NH₃, 90°C | 70–85 | |
| 4-Fluoro (via β-CF₃ ketone) | EtOH, 60°C, 12h | 82–90 |
Q. How are spectroscopic techniques (NMR, HRMS) employed to characterize this compound?
- Methodology :
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.1–8.9 ppm for phenyl/fluorobenzyl groups) and thioether protons (δ 3.8–4.2 ppm). Fluorine environments (e.g., 4-fluorobenzyl) are confirmed via ¹⁹F NMR (δ -110 to -115 ppm) .
- HRMS : Exact mass calculations (e.g., C₁₉H₁₄FN₃S₂) verify molecular ion peaks. Discrepancies < 2 ppm indicate purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the antimicrobial activity of thieno[2,3-d]pyrimidine derivatives?
- Methodology :
- Substituent Variation : Replace the 4-fluorobenzylthio group with electron-withdrawing (e.g., nitro, trifluoromethyl) or electron-donating (e.g., methoxy) groups to assess antibacterial potency .
- Biological Assays : Use MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Correlate substituent electronic effects with activity trends.
- Example Table : SAR of 4-Substituted Derivatives
| Substituent | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) |
|---|---|---|
| 4-Fluorobenzylthio | 12.5 (S. aureus) | 25 (C. albicans) |
| 4-Nitrophenoxy | 6.25 | 12.5 |
| 4-Trifluoromethylphenoxy | 3.12 | 6.25 |
Q. What methodologies resolve contradictions in biological activity data across different substituted thieno[2,3-d]pyrimidine derivatives?
- Methodology :
- Comparative Molecular Field Analysis (CoMFA) : Model 3D electrostatic/hydrophobic interactions to explain why trifluoromethyl derivatives outperform nitro analogs despite similar electronic profiles .
- Membrane Permeability Assays : Measure logP values to assess if lipophilic groups (e.g., trifluoromethyl) enhance cellular uptake .
Q. What are the challenges in achieving regioselective functionalization of the thieno[2,3-d]pyrimidine core, and how can they be addressed?
- Methodology :
- Challenge : Competing reactivity at positions 2, 4, and 6 due to electron-deficient pyrimidine ring.
- Solution : Use sterically hindered bases (e.g., DBU) to favor substitution at the 4-position. Monitor reaction progress via LC-MS to isolate intermediates .
Data Contradiction Analysis
- Example : A 4-nitrophenoxy derivative shows higher antibacterial activity but lower solubility than a 4-methoxy analog.
- Resolution : Modify the scaffold with polar groups (e.g., piperazine) to balance solubility and potency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
